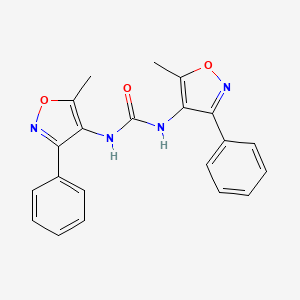

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea

Beschreibung

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea is a urea-derived compound featuring two 5-methyl-3-phenyl-4-isoxazolyl moieties linked via a central urea group. Its molecular formula is C₂₂H₂₀N₄O₃, with a molecular weight of 404.42 g/mol. Synthesis of related isoxazole intermediates, such as (5-methyl-3-phenyl-4-isoxazolyl)methylamine (CAS RN: 306935-01-3, C₁₁H₁₂N₂O), has been documented, indicating established routes for derivatization .

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(5-methyl-3-phenyl-1,2-oxazol-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-13-17(19(24-27-13)15-9-5-3-6-10-15)22-21(26)23-18-14(2)28-25-20(18)16-11-7-4-8-12-16/h3-12H,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNRZRDQHDHVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NC3=C(ON=C3C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255248 | |

| Record name | N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240799-55-7 | |

| Record name | N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240799-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea typically involves the reaction of 5-methyl-3-phenyl-4-isoxazolylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

In industrial settings, the production of N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or hydroxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea is explored for its potential use in drug development.

Wirkmechanismus

The mechanism of action of N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea and analogous urea compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|

| N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea | C₂₂H₂₀N₄O₃ | 404.42 | Two 5-methyl-3-phenyl-4-isoxazolyl groups | Research chemical |

| Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) | C₁₀H₁₁F₃N₂O | 232.20 | 3-(trifluoromethyl)phenyl | Herbicide |

| Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) | C₁₂H₁₈N₂O | 206.28 | 4-isopropylphenyl | Herbicide |

| N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea | C₁₆H₁₆N₂O₄ | 300.31 | Benzofuranyl, hydroxyurea | Pharmaceutical candidate |

| Fenuron (N,N-dimethyl-N'-phenylurea) | C₉H₁₂N₂O | 164.21 | Phenyl | Herbicide (historical use) |

Key Observations

Electron-withdrawing groups (e.g., trifluoromethyl in fluometuron) increase herbicide activity by enhancing electrophilic interactions with target enzymes . In contrast, the electron-rich isoxazole groups in the main compound may favor binding to metal ions or aromatic receptors.

Metabolic Considerations :

Biologische Aktivität

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea is a compound belonging to the isoxazole derivatives family, which are known for their diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea features a dimeric structure that enhances its stability and potentially increases its biological activity compared to monomeric isoxazole derivatives. The presence of the methyl and phenyl groups contributes to its unique reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea has been tested against various pathogens, demonstrating effective inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

2. Anticancer Activity

The anticancer potential of N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells.

| Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (non-small lung cancer) | 25.1 | 77.5 | 93.3 |

| RPMI-8226 (leukemia) | 21.5 | 65.0 | 80.0 |

| OVCAR-4 (ovarian cancer) | 28.7 | 90.0 | 100.0 |

The compound showed selective activity against specific cell lines, indicating its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Properties

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.

Case Studies

A recent study evaluated the efficacy of N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea in a murine model of inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoxazole derivatives. Modifications to the phenyl and methyl groups have shown varying effects on potency and selectivity.

Q & A

Q. What are the standard synthetic routes for N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea, and what precursors are typically involved?

Methodological Answer: Synthesis often involves coupling 5-methyl-3-phenyl-4-isoxazolylamine with a urea derivative (e.g., phosgene or carbonyldiimidazole). A two-step approach may include:

- Step 1 : Synthesis of the isoxazole precursor via cyclization of β-diketones with hydroxylamine .

- Step 2 : Reaction with a urea-forming reagent under inert conditions. For analogs, sulfonyl chlorides (e.g., 4-(5-methyl-3-phenyl-4-isoxazolyl)-benzenesulfonyl chloride) have been used as intermediates, suggesting similar reactivity for urea formation . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. How can researchers confirm the structural integrity of N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea post-synthesis?

Methodological Answer: Use multi-nuclear NMR (¹H, ¹³C) to verify substituent positions on the isoxazole rings and urea linkage. Key signals include:

- ¹H NMR : Methyl groups (~2.4 ppm), aromatic protons (6.8–7.5 ppm), and urea NH protons (8.5–9.5 ppm, if not deuterated).

- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and isoxazole C=N/C-O stretches (~950–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ or MALDI-TOF).

Q. What safety precautions are critical when handling N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea in the lab?

Methodological Answer: Based on structurally related ureas :

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/ANSI Z87.1 standards).

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation risk).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. What solvents are suitable for dissolving N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea, given its likely hydrophobicity?

Methodological Answer: Preliminary solubility screening in DMSO, DMF, or dichloromethane is recommended. For polar aprotic solvents:

- DMSO : High solubility for urea derivatives; ideal for biological assays.

- DMF : Useful for reaction media but may complicate purification.

- Chlorinated solvents : Effective for crystallization. Test solubility gradients (e.g., THF/water) for recrystallization.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea while minimizing side products?

Methodological Answer:

- Catalyst Screening : Test coupling agents like HATU or EDCI for efficiency.

- Reaction Monitoring : Use TLC (UV-active spots) or inline IR to track urea formation.

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of isoxazole precursors.

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted amines or dimerized products).

Q. What advanced analytical techniques resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Determine precise melting points and detect polymorphs.

- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding in urea moieties).

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may affect reported melting points.

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on the isoxazole rings?

Methodological Answer:

- Analog Synthesis : Replace methyl/phenyl groups with halogens or electron-withdrawing groups.

- Biological Assays : Test inhibition of enzymes (e.g., cyclooxygenase or kinases) where isoxazoles are common pharmacophores.

- Computational Modeling : Perform DFT calculations to correlate substituent effects with electronic properties (e.g., HOMO-LUMO gaps).

Q. What strategies validate conflicting toxicity data for N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea in academic studies?

Methodological Answer:

- In Vitro Profiling : Use HepG2 or HEK293 cells for acute cytotoxicity (MTT assay) and compare IC₅₀ values across labs.

- Metabolite Identification : LC-MS/MS to detect degradation products that may contribute to toxicity.

- Inter-lab Reproducibility : Collaborate with independent labs using standardized protocols (e.g., OECD Guidelines 423).

Q. How can researchers assess the environmental impact of N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea in wastewater from lab disposal?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Concentrate trace amounts from water samples.

- LC-QTOF Analysis : Quantify degradation products (e.g., hydrolyzed urea or isoxazole fragments).

- Ecotoxicology Models : Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity screening.

Q. What methodologies explore potential applications of N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea in metal-organic frameworks (MOFs)?

Methodological Answer:

- Ligand Design : Exploit urea’s hydrogen-bonding capacity to coordinate with metals (e.g., Zn²⁺ or Cu²⁺).

- Solvothermal Synthesis : React with metal salts in DMF/ethanol at 80–120°C.

- Porosity Analysis : Use BET surface area measurements to assess MOF stability and gas adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.